(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a pyrrolidine ring attached to the 2nd position of the pyridine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5th position of the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyridine Ring: The pyridine ring is constructed through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling of the Pyrrolidine and Pyridine Rings: The pyrrolidine ring is coupled to the pyridine ring through nucleophilic substitution or other coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Lacks the fluorine atom at the 5th position.
5-Fluoro-2-(pyrrolidin-2-yl)pyridine: Similar structure but not in the dihydrochloride salt form.
2-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a fluorine atom.
Uniqueness
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer specific chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOGBHLIZSMRJT-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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